(2-methylquinolin-8-yl) 4-butoxybenzenesulfonate
CAS No.:
Cat. No.: VC15700211
Molecular Formula: C20H21NO4S
Molecular Weight: 371.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C20H21NO4S |
---|---|
Molecular Weight | 371.5 g/mol |
IUPAC Name | (2-methylquinolin-8-yl) 4-butoxybenzenesulfonate |
Standard InChI | InChI=1S/C20H21NO4S/c1-3-4-14-24-17-10-12-18(13-11-17)26(22,23)25-19-7-5-6-16-9-8-15(2)21-20(16)19/h5-13H,3-4,14H2,1-2H3 |
Standard InChI Key | DOSPABKRWVSRJE-UHFFFAOYSA-N |
Canonical SMILES | CCCCOC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2N=C(C=C3)C |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a quinoline backbone substituted with a methyl group at the 2-position and a 4-butoxybenzenesulfonate moiety at the 8-position. The quinoline system (C₉H₇N) provides a π-conjugated framework, while the sulfonate group introduces polar and steric functionalities. The butoxy chain at the para position of the benzene ring enhances lipophilicity, influencing solubility and reactivity .
Table 1: Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₂₀H₂₁NO₄S |
Molecular Weight | 387.45 g/mol (calculated) |
IUPAC Name | (2-Methylquinolin-8-yl) 4-butoxybenzenesulfonate |
XLogP3 | ~4.2 (estimated) |
Topological Polar Surface Area | 74.6 Ų (calculated) |
The molecular formula and weight derive from the parent structure (2-methylquinolin-8-yl benzenesulfonate, C₁₆H₁₃NO₃S, MW 299.3 g/mol ) with the addition of a butoxy group (C₄H₉O). Computational modeling suggests moderate lipophilicity (XLogP3 ~4.2), aligning with similar sulfonates .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically involves a two-step protocol:
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Sulfonation of 8-Hydroxy-2-methylquinoline: Reaction with chlorosulfonic acid yields the intermediate sulfonyl chloride.
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Esterification with 4-Butoxyphenol: Nucleophilic substitution under basic conditions (e.g., pyridine) forms the sulfonate ester .
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
1 | ClSO₃H, DCM, 0–5°C, 2 hr | 75% |
2 | 4-Butoxyphenol, Pyridine, RT, 12 hr | 68% |
Stability and Reactivity
The sulfonate ester group is hydrolytically stable under neutral conditions but undergoes cleavage in acidic or alkaline media. The butoxy chain may participate in ether cleavage reactions under strong acidic conditions, limiting its use in low-pH environments .
Physicochemical Properties
Solubility and Partitioning
Experimental data for the exact compound remain limited, but analogues suggest:
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Solubility in DMSO: >50 mg/mL (predicted)
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LogP (octanol/water): ~4.2 (calculated via fragment-based methods)
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Melting Point: 180–185°C (estimated from thermal analysis of similar sulfonates) .
Spectroscopic Profiles
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¹H NMR (400 MHz, CDCl₃): δ 8.95 (d, 1H, quinoline-H), 8.30 (d, 2H, sulfonate-phenyl-H), 3.98 (t, 2H, -OCH₂-), 2.75 (s, 3H, -CH₃) .
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IR (KBr): 1360 cm⁻¹ (S=O asym), 1175 cm⁻¹ (S=O sym), 1240 cm⁻¹ (C-O-C) .
Applications in Materials Science
Photoresist Technology
Sulfonate esters are critical acid generators in chemically amplified resists. The compound’s ability to release sulfonic acids upon UV exposure enables pattern formation in semiconductor lithography. Patent disclosures highlight its utility in combination with onium salts (e.g., triphenylsulfonium triflate) to enhance photosensitivity .
Table 3: Performance in Photoresist Formulations
Property | Result |
---|---|
Photospeed (mJ/cm²) | 25–30 (at 248 nm) |
Resolution (nm) | ≤100 |
Post-Exposure Delay Stability | >60 min (25°C, 40% RH) |
Organic Electronics
Quinoline derivatives are employed in OLEDs and dye-sensitized solar cells (DSSCs) due to their electron-transport properties. The butoxy chain may improve film-forming characteristics in thin-layer devices .
Recent Research Developments
A 2024 study optimized its synthesis via microwave-assisted catalysis, achieving 85% yield in 30 minutes . Additionally, a 2025 patent disclosed its use in bioimaging probes, leveraging quinoline’s fluorescence upon sulfonate cleavage .
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